3-Fluoro-4-iodo-5-methylpyridine
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Overview
Description
3-Fluoro-4-iodo-5-methylpyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-5-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of 5-methylpyridine followed by selective fluorination and iodination. For instance, the fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodo-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that can be further utilized in different applications .
Scientific Research Applications
3-Fluoro-4-iodo-5-methylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents.
Agrochemicals: Used in the synthesis of herbicides and insecticides due to its ability to interact with biological targets.
Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-iodo-5-methylpyridine
- 3-Fluoro-4-iodopyridine
- 2-Chloro-4-iodo-5-methylpyridine
Uniqueness
3-Fluoro-4-iodo-5-methylpyridine is unique due to the specific positioning of the fluorine, iodine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H5FIN |
---|---|
Molecular Weight |
237.01 g/mol |
IUPAC Name |
3-fluoro-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H5FIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
InChI Key |
DYFLJISLQVFRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1I)F |
Origin of Product |
United States |
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